Cas no 364794-69-4 (2-4-(5-Bromopyridin-2-yl)piperazin-1-ylethanol)

2-4-(5-Bromopyridin-2-yl)piperazin-1-ylethanol is a brominated pyridine derivative featuring a piperazine-ethanol moiety, which enhances its utility as a versatile intermediate in organic synthesis and pharmaceutical research. The presence of both a bromine substituent and a piperazine ring offers selective reactivity for cross-coupling reactions, facilitating the construction of complex heterocyclic frameworks. The ethanol side chain further improves solubility and derivatization potential, making it suitable for medicinal chemistry applications. This compound is particularly valuable in the development of biologically active molecules, including kinase inhibitors and CNS-targeting agents, due to its balanced lipophilicity and functional group compatibility. Its well-defined structure ensures reproducibility in synthetic pathways.
2-4-(5-Bromopyridin-2-yl)piperazin-1-ylethanol structure
364794-69-4 structure
Product Name:2-4-(5-Bromopyridin-2-yl)piperazin-1-ylethanol
CAS No:364794-69-4
MF:C11H16BrN3O
MW:286.168241500854
CID:921386
PubChem ID:23438193
Update Time:2025-08-04

2-4-(5-Bromopyridin-2-yl)piperazin-1-ylethanol Chemical and Physical Properties

Names and Identifiers

    • 2-[4-(5-Bromo-2-pyridinyl)-1-piperazinyl]ethanol
    • 2-[4-(5-Bromo-2-pyridinyl)-1-piperazinyl]-1-ethanol
    • 2-[4-(5-bromopyridin-2-yl)piperazin-1-yl]ethanol
    • 2-[4-(5-Bromo-pyridin-2-yl)-piperazin-1-yl]-ethanol
    • WAPIGYYBSKBDAO-UHFFFAOYSA-N
    • 364794-69-4
    • DTXSID10634138
    • CS-0269408
    • 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol
    • SCHEMBL5257923
    • Z759953096
    • G73993
    • 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethan-1-ol
    • AKOS005264801
    • 2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethan-1-ol
    • 2-4-(5-Bromopyridin-2-yl)piperazin-1-ylethanol
    • MDL: MFCD03426067
    • Inchi: 1S/C11H16BrN3O/c12-10-1-2-11(13-9-10)15-5-3-14(4-6-15)7-8-16/h1-2,9,16H,3-8H2
    • InChI Key: WAPIGYYBSKBDAO-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C=C1)N1CCN(CCO)CC1

Computed Properties

  • Exact Mass: 285.04800
  • Monoisotopic Mass: 285.04767g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.1
  • Topological Polar Surface Area: 39.6Ų

Experimental Properties

  • PSA: 39.60000
  • LogP: 0.96130

2-4-(5-Bromopyridin-2-yl)piperazin-1-ylethanol Security Information

  • HazardClass:IRRITANT

2-4-(5-Bromopyridin-2-yl)piperazin-1-ylethanol Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-4-(5-Bromopyridin-2-yl)piperazin-1-ylethanol Pricemore >>

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Additional information on 2-4-(5-Bromopyridin-2-yl)piperazin-1-ylethanol

Introduction to 2-4-(5-Bromopyridin-2-yl)piperazin-1-ylethanol (CAS No. 364794-69-4) in Modern Chemical and Pharmaceutical Research

2-4-(5-Bromopyridin-2-yl)piperazin-1-ylethanol, identified by the chemical abstracts service number 364794-69-4, is a compound of significant interest in the realm of chemical and pharmaceutical research. This molecule, featuring a unique structural arrangement of a piperazine ring linked to a brominated pyridine moiety and an ethanol side chain, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The combination of these structural elements not only makes it a versatile intermediate but also suggests possible interactions with biological targets, making it a valuable candidate for further exploration.

The bromopyridine component of this compound is particularly noteworthy, as pyridine derivatives are widely recognized for their role in pharmaceuticals. The presence of a bromine atom at the 5-position enhances the electrophilicity of the pyridine ring, facilitating further functionalization and enabling the synthesis of more complex molecules. This property is particularly useful in cross-coupling reactions, which are fundamental to modern organic synthesis. The piperazine ring, on the other hand, is a common pharmacophore found in many drugs due to its ability to form hydrogen bonds and interact with biological receptors. The placement of this ring at the 1-position relative to the ethanol side chain adds another layer of complexity and potential for biological activity.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Compounds like 2-4-(5-Bromopyridin-2-yl)piperazin-1-ylethanol are being explored as starting points for the synthesis of new drugs targeting various diseases. For instance, studies have shown that pyridine-piperazine hybrids can exhibit potent activity against neurological disorders, such as depression and schizophrenia, by interacting with neurotransmitter receptors. The specific substitution pattern in 2-4-(5-Bromopyridin-2-yl)piperazin-1-ylethanol may confer unique properties that make it particularly effective in modulating these pathways.

The ethanol side chain in this molecule also plays a crucial role in determining its physicochemical properties, such as solubility and metabolic stability. Ethanol chains are often incorporated into drug molecules to improve pharmacokinetic profiles, enhancing both oral bioavailability and tissue distribution. Additionally, the ethanol group can serve as a handle for further derivatization, allowing chemists to fine-tune the properties of the compound to meet specific therapeutic requirements. This flexibility makes 2-4-(5-Bromopyridin-2-yl)piperazin-1-ylethanol a promising scaffold for drug development.

Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 2-4-(5-Bromopyridin-2-yl)piperazin-1-ylethanol. Molecular modeling techniques can predict how this molecule might interact with biological targets, providing valuable insights into its potential therapeutic applications before any experimental testing is conducted. These predictions are often based on large datasets of known drug-target interactions, allowing researchers to identify promising candidates with higher confidence. Moreover, machine learning algorithms can be trained to screen vast libraries of compounds for specific properties, such as binding affinity or metabolic stability, significantly reducing the time and resources required for drug discovery.

The synthesis of 2-4-(5-Bromopyridin-2-yl)piperazin-1-ylethanol involves several key steps that highlight the ingenuity of modern synthetic chemistry. The bromination of pyridine derivatives is a well-established procedure that can be performed under various conditions to yield high yields and purity. Once the brominated pyridine is obtained, it can be coupled with piperazine using palladium-catalyzed cross-coupling reactions, which are highly efficient and selective. Finally, the introduction of the ethanol side chain can be achieved through nucleophilic addition or other functionalization methods. Each step in this process requires careful optimization to ensure high yields and minimal byproduct formation.

The versatility of 2-4-(5-Bromopyridin-2-yl)piperazin-1-ylethanol extends beyond its use as an intermediate in drug synthesis. It has also been explored as a building block for materials science applications, where its unique structural features could contribute to the development of new polymers or functional materials. For example, its ability to form hydrogen bonds might make it useful in designing self-assembling structures or hydrogels with specific properties. Additionally, its compatibility with various synthetic methodologies allows researchers to modify its structure in numerous ways, opening up possibilities for creating novel materials with tailored characteristics.

In conclusion,2-4-(5-Bromopyridinyl)-1-piperazinylethanol (CAS No: 36479469) represents a fascinating compound with significant potential in both pharmaceuticals and materials science. Its unique structural features—comprising a brominated pyridine moiety linked to a piperazine ring and an ethanol side chain—make it a versatile scaffold for further exploration. As research continues to uncover new applications for this molecule, 36479469 is poised to play an important role in advancing our understanding of drug design and material science.

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